molecular formula C25H23FN2O3S B2520696 {4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone CAS No. 1114853-07-4

{4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone

Cat. No.: B2520696
CAS No.: 1114853-07-4
M. Wt: 450.53
InChI Key: NAOAUOVSCGBKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone (CAS: 1114853-07-4) is a benzothiazine derivative characterized by a 1,4-benzothiazin core substituted with a fluorine atom at position 6, a dimethylamino group at the para position of the phenyl ring, and a 2,4-dimethylphenyl group linked via a methanone bridge. Its molecular formula is C25H23FN2O3S, with a molecular weight of 450.5 .

Key structural features include:

  • Fluorine atom: Introduces electron-withdrawing effects, improving metabolic stability.
  • 2,4-Dimethylphenyl group: Contributes to steric bulk and lipophilicity.

Properties

IUPAC Name

[4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O3S/c1-16-5-11-21(17(2)13-16)25(29)24-15-28(20-9-7-19(8-10-20)27(3)4)22-14-18(26)6-12-23(22)32(24,30)31/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOAUOVSCGBKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone belongs to the class of benzothiazines, which are known for their diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H22FN3O4SC_{21}H_{22}FN_3O_4S with a molecular weight of approximately 431.5 g/mol. The structure features a benzothiazine core with various functional groups that contribute to its chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₁H₂₂FN₃O₄S
Molecular Weight431.5 g/mol
CAS Number1251687-24-7

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a derivative was shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

In vitro assays demonstrated that the compound could induce cytotoxicity against cancer cells while exhibiting minimal toxicity towards normal cells. The half-maximal inhibitory concentration (IC50) values were determined for different cell lines, showcasing the compound's potential as a chemotherapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Tyrosinase Inhibition : Compounds in this class have been shown to inhibit the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis. This inhibition can be beneficial in treating hyperpigmentation disorders.
  • Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is vital for protecting against cellular damage and inflammation.
  • Apoptosis Induction : The compound has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Cytotoxicity Assessment

A study conducted on a series of benzothiazine derivatives, including our compound of interest, evaluated their cytotoxic effects on human cancer cell lines using MTT assays. The results indicated that the compound exhibited potent cytotoxicity with an IC50 value of approximately 10 μM against breast cancer cells.

Study 2: Tyrosinase Inhibition

In another investigation focusing on skin-related disorders, the compound was tested for its ability to inhibit tyrosinase activity. Results showed that it reduced enzymatic activity significantly compared to control groups, suggesting its potential use in cosmetic formulations aimed at skin whitening.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential biological activities , including:

  • Antimicrobial Properties : Studies indicate that benzothiazine derivatives can exhibit significant antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Research suggests potential applications in treating inflammatory diseases by modulating immune response pathways.
  • Anticancer Activity : Investigations into the compound's ability to induce apoptosis in cancer cells highlight its significance in cancer therapeutics.

Chemical Research

In the field of organic chemistry, this compound serves as:

  • Building Block : It is utilized in the synthesis of more complex molecules due to its reactive functional groups.
  • Reagent in Organic Reactions : The compound can participate in various chemical reactions typical for benzothiazines, contributing to advancements in synthetic methodologies.

Biological Mechanisms

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : It may inhibit or activate specific enzymes crucial for metabolic pathways.
  • Receptor Modulation : The compound can influence receptor activity on cell surfaces, affecting signaling pathways associated with cell growth and differentiation.
  • Signal Transduction Pathways : Its interaction with pathways related to apoptosis and inflammation showcases its potential therapeutic roles.

Case Studies and Research Findings

Recent studies have explored the biological efficacy of benzothiazine derivatives similar to this compound:

  • Anticancer Research : A study demonstrated that certain benzothiazine derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a targeted approach for cancer therapy.
  • Antimicrobial Activity : Research highlighted the effectiveness of similar compounds against resistant strains of bacteria, indicating their potential as new antimicrobial agents.
  • Inflammation Models : Experimental models have shown that these compounds can reduce markers of inflammation, supporting their use in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes structural analogs with modifications to the phenyl ring substituents and benzothiazin core:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents ChemSpider ID
Target Compound (1114853-07-4) C25H23FN2O3S 450.5 4-(dimethylamino)phenyl, 2,4-dimethylphenyl N/A
(3,4-Dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone C25H22FNO7S 499.5 3,4-dimethoxyphenyl (both rings) 22974931
4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C25H22FNO5S 467.5 3,5-dimethoxyphenyl, 2,4-dimethylphenyl 22974840
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C25H20FNO7S 497.5 2,3-dihydrobenzodioxin, 3,4-dimethoxyphenyl 1114872-66-0
{4-[4-(Benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone C28H20FNO4S 485.5 4-benzyloxyphenyl, phenyl 1114655-69-4
Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound (450.5 Da) is lighter than analogs with methoxy or benzodioxin groups (467.5–499.5 Da). Methoxy and benzodioxin substituents increase molecular weight due to additional oxygen atoms.
  • The benzyloxy-substituted compound (485.5 Da) has the highest molecular weight due to its bulky benzyl group .

Methoxy groups (CAS 1114652-62-8): Moderate electron-donating effects; may improve metabolic stability but reduce membrane permeability compared to dimethylamino .

Lipophilicity and Bioavailability: The 2,4-dimethylphenyl group in the target compound increases lipophilicity compared to phenyl or dimethoxyphenyl analogs. This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Q & A

What are the recommended synthetic routes for synthesizing this compound, and what critical steps ensure structural fidelity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling of benzothiazine and methanone precursors : Use Suzuki-Miyaura cross-coupling to attach the 4-(dimethylamino)phenyl group to the benzothiazine core .
  • Sulfone formation : Oxidize the thiazine sulfur to a sulfone group using m-CPBA (meta-chloroperbenzoic acid) under controlled pH to prevent over-oxidation .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via HPLC (≥95% purity threshold) .
    Key Considerations : Monitor reaction intermediates via TLC and LC-MS to confirm intermediate structures.

How can spectroscopic techniques be systematically applied to characterize this compound’s structure?

Methodological Answer:
A combination of spectroscopic methods is essential:

  • NMR : Use 1^1H/13^{13}C NMR to resolve aromatic protons (e.g., 6-fluoro substituent at δ 160–165 ppm in 19^{19}F NMR) and confirm dimethylamino group integration .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragment patterns matching the sulfone and benzothiazine moieties .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in DCM/hexane and solve the structure using SHELX software .

What are the primary pharmacological targets or mechanisms of action identified for this compound?

Methodological Answer:
Preliminary studies suggest:

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. IC50_{50} values <1 μM indicate potent activity .
  • Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Dose-response curves and apoptosis markers (caspase-3/7) validate mechanism .
    Note : Cross-validate results with siRNA knockdown of target proteins to confirm specificity .

How can reaction conditions be optimized to improve yield and purity during scale-up synthesis?

Methodological Answer:
Advanced optimization strategies include:

  • Solvent selection : Replace THF with 2-MeTHF for higher boiling point and greener chemistry, improving reaction homogeneity .
  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)2_2 vs. XPhos-Pd-G3) to reduce coupling step time from 24h to 6h .
  • DoE (Design of Experiments) : Apply factorial design to variables (temperature, catalyst loading, stoichiometry) and model interactions using JMP software .

How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Address discrepancies through:

  • Assay standardization : Use CLIA-certified labs for cytotoxicity assays to minimize inter-lab variability .
  • Metabolic stability testing : Compare hepatic microsomal stability (e.g., human vs. rodent) to explain species-specific activity differences .
  • Data triangulation : Cross-reference IC50_{50} values with structural analogs (e.g., fluorophenyl derivatives) to identify SAR trends .

What strategies are effective in modifying the compound’s structure to enhance target selectivity?

Methodological Answer:
Rational modifications include:

  • Bioisosteric replacement : Substitute the 2,4-dimethylphenyl group with pyridyl or thiophene rings to modulate lipophilicity and H-bonding .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to degrade target proteins selectively .
  • Molecular docking : Use AutoDock Vina to predict binding poses with off-target proteins (e.g., CYP450 isoforms) and guide steric hindrance adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.